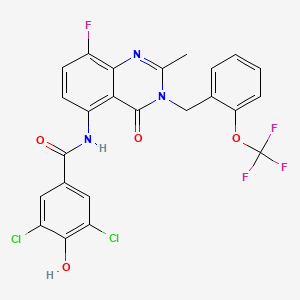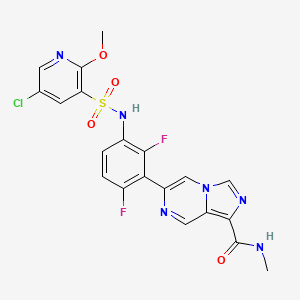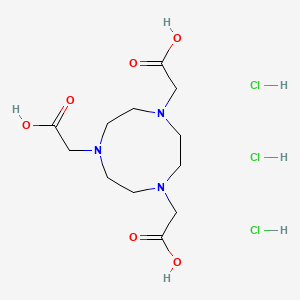![molecular formula C35H53N5O8S B15137509 (7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[1331]nonadeca-1(18),15(19),16-triene-7-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the compound’s structure and the biological context in which it is studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include those with related core structures or functional groups. Examples may include other bicyclic or tricyclic compounds with similar substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C35H53N5O8S |
|---|---|
Peso molecular |
703.9 g/mol |
Nombre IUPAC |
(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide |
InChI |
InChI=1S/C35H53N5O8S/c1-25(2)22-27(13-21-49(3,45)46)36-33(42)29-10-4-5-18-48-28-9-6-8-26(23-28)24-31(40-14-7-11-32(40)41)35(44)38-30(34(43)37-29)12-15-39-16-19-47-20-17-39/h6,8-9,13,21,23,25,27,29-31H,4-5,7,10-12,14-20,22,24H2,1-3H3,(H,36,42)(H,37,43)(H,38,44)/b21-13+/t27-,29+,30+,31+/m1/s1 |
Clave InChI |
UIBBJNMFZJFQPL-SDQHLHLOSA-N |
SMILES isomérico |
CC(C)C[C@@H](/C=C/S(=O)(=O)C)NC(=O)[C@@H]1CCCCOC2=CC=CC(=C2)C[C@@H](C(=O)N[C@H](C(=O)N1)CCN3CCOCC3)N4CCCC4=O |
SMILES canónico |
CC(C)CC(C=CS(=O)(=O)C)NC(=O)C1CCCCOC2=CC=CC(=C2)CC(C(=O)NC(C(=O)N1)CCN3CCOCC3)N4CCCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



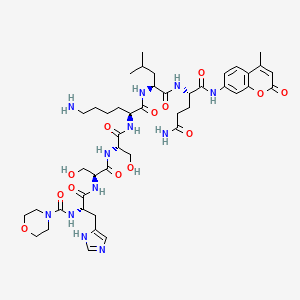

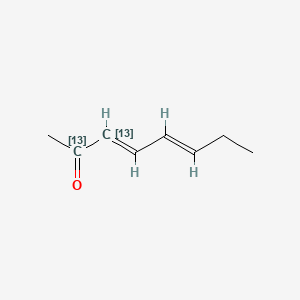

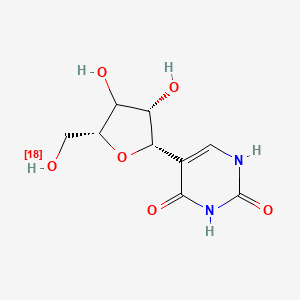



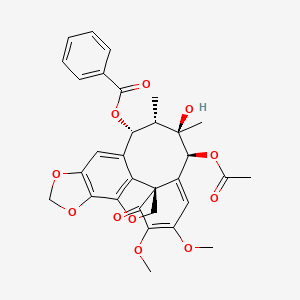
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
